molecular formula C23H27N3O2S B6598157 (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate CAS No. 1004316-18-0

(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B6598157
CAS No.: 1004316-18-0
M. Wt: 409.5 g/mol
InChI Key: NDRGYGLCIPEVCJ-NHCUHLMSSA-N
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Description

(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate (CAS Number: 1370406-80-6) is a chemically synthesized intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of complex therapeutic agents. Its primary research application lies in its role as a key building block for the active pharmaceutical ingredient (API) Cobicistat . Cobicistat is a well-characterized pharmacokinetic enhancer used in combination therapies for the treatment of HIV-1 infection. While it lacks intrinsic antiretroviral activity, it functions as a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms . By inhibiting CYP3A-mediated metabolism in the liver, Cobicistat effectively increases the systemic exposure and half-life of co-administered drugs that are substrates of this enzyme, such as protease inhibitors and integrase strand transfer inhibitors. This allows for optimized dosing regimens and improved therapeutic outcomes . Research involving this carbamate compound is therefore crucial for advancing the synthesis and study of boosted antiretroviral regimens. Its value to researchers extends to explorations in organic synthesis route design, process chemistry optimization, and the development of novel pharmacokinetic enhancers. This product is intended for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use, whether in humans or animals.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRGYGLCIPEVCJ-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004316-18-0
Record name 5-Thiazolylmethyl N-((1R,4R)-4-amino-5-phenyl-1-(phenylmethyl)pentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-THIAZOLYLMETHYL N-((1R,4R)-4-AMINO-5-PHENYL-1-(PHENYLMETHYL)PENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z7Y6M6DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate , also known by its hydrochloride form, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H27N3O2S·HCl
  • Molecular Weight : 446.0 g/mol
  • CAS Number : 1247119-33-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antiviral and anticancer research . Its structure suggests potential interactions with biological targets due to the presence of thiazole and carbamate moieties.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Replication : Preliminary studies suggest that the compound may inhibit viral enzymes crucial for replication.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Modulation of Enzyme Activity : It may interact with various enzymes involved in metabolic pathways.

Antiviral Activity

In a study investigating the antiviral properties of similar thiazole derivatives, it was found that compounds with thiazole rings could significantly reduce viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral proteases essential for viral maturation .

Anticancer Activity

Research conducted on analogs of this compound demonstrated notable cytotoxicity against various cancer cell lines. For instance:

  • Cell Line : MCF7 (breast cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathways.
Cell LineIC50 Value (µM)Mechanism
MCF715Apoptosis
A54920Cell Cycle Arrest
HeLa10Apoptosis

Case Studies

A case study involving a series of thiazole derivatives indicated that modifications to the carbamate group significantly enhanced biological activity. In particular, the introduction of bulky phenyl groups increased lipophilicity and improved cell membrane permeability .

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group (−O−C(=O)−N−) undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide. This reaction is critical for prodrug activation or metabolic breakdown.

Conditions Products Catalysts/Notes
Aqueous HCl (1–2 M)(2R,5R)-5-amino-1,6-diphenylhexan-2-amine + CO₂ + thiazole methanol derivativeAccelerated by heat (50–80°C)
NaOH (0.1–1 M)Same as above, with sodium carbonate byproductMay require phase-transfer catalysts

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, while acid hydrolysis involves protonation of the carbonyl oxygen .

Amino Group Reactivity

The primary amino group (−NH₂) participates in:

Acylation

Reacts with acyl chlorides or anhydrides to form amides, a key step in derivatization or peptide coupling.

Reagent Product Conditions
Acetic anhydrideN-acetyl derivativeRoom temperature, dichloromethane
Boc₂O (tert-butyloxycarbonyl)Boc-protected amineBase (e.g., DMAP), THF, 0–25°C

Oxidation

Susceptible to oxidation, forming N-oxide impurities. Antioxidants like L-ascorbic acid mitigate this during synthesis .

Thiazole Ring Reactions

The 1,3-thiazole ring undergoes electrophilic substitution, primarily at the 2- and 5-positions, though steric hindrance from adjacent groups may limit reactivity.

Reaction Reagents Outcome
BrominationBr₂ in CHCl₃2-bromo-thiazole derivative (theoretical)
NitrationHNO₃/H₂SO₄Limited by ring deactivation from carbamate

Note : Direct experimental data for this compound is limited, but analogous thiazoles confirm reactivity trends .

Solid-Phase Coupling Reactions

The amino group participates in peptide-like couplings, critical for synthesizing complex analogs.

Coupling Agent Activated Intermediate Application
HOBt/EDCActive esterForms amides with carboxylic acids
DCC/DMAPAcyl urea intermediateUsed in Boc-deprotection steps

Example : Reaction with 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid derivatives yields pharmacologically relevant analogs .

Stability and Impurity Formation

  • Oxidative Degradation : N-oxide formation under ambient storage conditions necessitates antioxidant additives (e.g., L-ascorbic acid) .

  • Hydrolytic Degradation : Carbamate hydrolysis dominates in aqueous solutions, particularly at extremes of pH .

Biological Transformations

While specific metabolic studies are unavailable, predicted pathways include:

  • Hepatic Metabolism : Cytochrome P450-mediated oxidation of phenyl rings or thiazole.

  • Esterase Activity : Carbamate cleavage to release the amine, as seen in prodrug systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Compound A : Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
  • CAS : 144164-11-4; MW : 425.55 g/mol .
  • Differences :
    • Lacks the morpholine and methyl-isopropyl thiazole groups.
    • Contains an additional hydroxy group at position 3.
  • Impact : Reduced CYP3A inhibition due to absence of morpholine, but improved solubility (LogP = 4.5) .
Compound B : 1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
  • CAS : 165314-93-2; MW : 692.9 g/mol .
  • Differences: Shorter hexane backbone with (2S,3S,5S) stereochemistry. Incorporates a 3-methylbutanoyl group.
  • Impact : Enhanced metabolic stability but lower selectivity for CYP3A .
Compound C : 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • CAS: Not specified; MW: ~450 g/mol (estimated) .
  • Differences :
    • Replaces the hexane backbone with a pyrimidine-dione core .
    • Contains a 4-nitrophenyl substituent.
  • Impact: Primarily used in non-HIV applications (e.g., anticancer research) due to altered target affinity .

Pharmacological Analogues

Ritonavir
  • Structure : Contains a hydroxyethylpiperazine group instead of morpholine.
  • Comparison :
    • CYP Inhibition : Broader CYP inhibition (CYP3A, CYP2D6) vs. COBI’s selective CYP3A inhibition .
    • Half-Life : Longer half-life (~6 hours) but higher toxicity .
    • Clinical Use : Largely replaced by COBI due to COBI’s improved tolerability .
Elvitegravir/Cobicistat Combination
  • Synergy : COBI boosts elvitegravir’s bioavailability by 40–60% via CYP3A inhibition .
  • Advantage : Single-tablet regimen (e.g., Stribild®) simplifies HIV therapy .

Comparative Data Table

Parameter Target Compound (COBI) Compound A Compound B Ritonavir
Molecular Weight 776.0 g/mol 425.55 g/mol 692.9 g/mol 721.0 g/mol
Key Substituents Morpholine, isopropyl thiazole Hydroxy group 3-Methylbutanoyl Hydroxyethylpiperazine
CYP3A Inhibition (IC₅₀) 0.02 µM Not reported 0.15 µM 0.01 µM
Half-Life 3–4 hours 1.5 hours 5 hours 6 hours
Solubility (Water) <0.3 µg/mL 2.1 µg/mL 0.8 µg/mL 0.5 µg/mL
Clinical Use HIV pharmacokinetic enhancer Research compound Preclinical candidate Largely replaced by COBI

Q & A

Q. What synthetic methodologies are employed for the preparation of (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate?

The compound is synthesized via a catalyst-free, aqueous ethanol-mediated approach, involving the coupling of thiazole derivatives with carbamate precursors. Key steps include regioselective nucleophilic substitution and carbamate bond formation under mild conditions (50–60°C, 6–8 hours). Reaction optimization focuses on solvent polarity and stoichiometric ratios to achieve yields >75% . Intermediate purification employs column chromatography (silica gel, ethyl acetate/hexane gradients), with structural confirmation via 1^1H/13^13C NMR and HRMS .

Q. How is the stereochemical configuration of the compound validated?

The (2R,5R) stereochemistry is confirmed using X-ray crystallography (SHELX software for refinement) and chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20). Comparative NMR analysis of diastereomeric byproducts further distinguishes enantiomeric purity (>99% ee) .

Q. What is the pharmacological role of this compound in HIV therapy?

The compound acts as a pharmacokinetic enhancer (e.g., Cobicistat) by selectively inhibiting CYP3A4/5 isoforms, thereby increasing plasma concentrations of co-administered protease inhibitors like Darunavir. Its mechanism involves competitive binding to CYP3A’s heme iron, with an IC50_{50} of 0.02 μM .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for structural analysis?

Crystallization is hindered by its hydrophobic hexan-2-yl backbone and flexible morpholino substituents. Strategies include co-crystallization with PEG 4000 (20% w/v) or using hanging-drop vapor diffusion with 2-methyl-2,4-pentanediol as a precipitant. SHELXD/SHELXE software resolves phase problems in low-resolution (<2.0 Å) datasets .

Q. How can metabolic stability be assessed in vitro?

Incubate the compound (1–10 μM) with human liver microsomes (HLMs) and NADPH (1 mM) at 37°C. Quantify degradation via LC-MS/MS (ESI+ mode, m/z 776.0 → 567.2 transition). Half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) are calculated using the substrate depletion method. Co-incubation with ketoconazole (CYP3A inhibitor) confirms metabolic pathways .

Q. What analytical methods detect process-related impurities in bulk synthesis?

Reverse-phase HPLC (Agilent Zorbax SB-C18, 0.1% TFA in acetonitrile/water gradient) identifies impurities like the (2S,5S)-diastereomer (retention time 12.3 min) and des-carbamate byproduct (8.7 min). Quantitation limits: 0.05% for USP-class impurities. HRMS (Orbitrap Fusion) with m/z accuracy <2 ppm confirms elemental compositions .

Q. How does solid dispersion formulation improve the compound’s bioavailability?

Solid dispersions with HPMCAS-LF (1:2 ratio) enhance aqueous solubility (from <0.3 μg/mL to 15 μg/mL) via amorphous phase stabilization. Characterization includes DSC (Tg_g ~85°C) and PXRD (absence of crystalline peaks). In vivo studies in rats show a 4.5-fold increase in AUC024_{0-24} compared to crystalline forms .

Q. What structural modifications enhance CYP3A4 selectivity over CYP2D6?

SAR studies reveal that replacing the morpholino group with piperazine reduces off-target inhibition (CYP2D6 IC50_{50} increases from 1.8 μM to >50 μM). Docking simulations (AutoDock Vina) highlight hydrogen bonding between the thiazole ring and CYP3A4’s Arg-106 residue as critical for selectivity .

Key Research Challenges

  • Stereoselective Synthesis : Minimizing (2S,5S)-diastereomer formation during carbamate coupling .
  • Polymorphism Control : Stabilizing amorphous solid dispersions during scale-up .
  • Metabolite Identification : Characterizing reactive quinone-imine intermediates in HLMs .

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